molecular formula C15H17Cl2NO3 B11172125 1-(2,5-Dichloro-benzoyl)-piperidine-3-carboxylic acid ethyl ester

1-(2,5-Dichloro-benzoyl)-piperidine-3-carboxylic acid ethyl ester

Cat. No.: B11172125
M. Wt: 330.2 g/mol
InChI Key: FUSKANQSISUUBO-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorobenzoyl group and an ethyl ester functional group

Preparation Methods

The synthesis of 1-(2,5-Dichloro-benzoyl)-piperidine-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2,5-Dichlorobenzoyl Chloride: This step involves the chlorination of benzoic acid to form 2,5-dichlorobenzoic acid, which is then converted to 2,5-dichlorobenzoyl chloride using thionyl chloride.

    Nucleophilic Substitution: The 2,5-dichlorobenzoyl chloride is reacted with piperidine to form 1-(2,5-dichlorobenzoyl)piperidine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichloro-benzoyl)-piperidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichloro-benzoyl)-piperidine-3-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Researchers explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the formulation of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-benzoyl)-piperidine-3-carboxylic acid ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,5-Dichloro-benzoyl)-piperidine-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

    2,5-Dichlorobenzoic Acid: This compound shares the 2,5-dichlorobenzoyl group but lacks the piperidine and ethyl ester functionalities.

    Piperidine-3-carboxylic Acid Ethyl Ester: This compound contains the piperidine and ethyl ester groups but lacks the 2,5-dichlorobenzoyl group.

Properties

Molecular Formula

C15H17Cl2NO3

Molecular Weight

330.2 g/mol

IUPAC Name

ethyl 1-(2,5-dichlorobenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-4-3-7-18(9-10)14(19)12-8-11(16)5-6-13(12)17/h5-6,8,10H,2-4,7,9H2,1H3

InChI Key

FUSKANQSISUUBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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